molecular formula C19H13NO5 B13976420 4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carbonyl)benzonitrile CAS No. 83179-55-9

4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carbonyl)benzonitrile

Cat. No.: B13976420
CAS No.: 83179-55-9
M. Wt: 335.3 g/mol
InChI Key: JAMIBQRHZIWFOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile typically involves the condensation of 5,7-dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid with benzonitrile under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like acetone, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound may inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced materials .

Properties

CAS No.

83179-55-9

Molecular Formula

C19H13NO5

Molecular Weight

335.3 g/mol

IUPAC Name

4-(5,7-dimethoxy-2-oxochromene-3-carbonyl)benzonitrile

InChI

InChI=1S/C19H13NO5/c1-23-13-7-16(24-2)14-9-15(19(22)25-17(14)8-13)18(21)12-5-3-11(10-20)4-6-12/h3-9H,1-2H3

InChI Key

JAMIBQRHZIWFOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N)C(=C1)OC

Origin of Product

United States

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